molecular formula C26H30N6OS B11035962 1-cyclohexyl-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(phenylsulfanyl)phenyl]amino}methylidene]urea

1-cyclohexyl-3-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(phenylsulfanyl)phenyl]amino}methylidene]urea

Cat. No.: B11035962
M. Wt: 474.6 g/mol
InChI Key: UIZCZIPQCUKRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOHEXYL-N’-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-[2-(PHENYLSULFANYL)ANILINO]METHYLIDENE}UREA is a complex organic compound with a unique structure that combines a cyclohexyl group, a pyrimidinyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N’-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-[2-(PHENYLSULFANYL)ANILINO]METHYLIDENE}UREA typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N’-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-[2-(PHENYLSULFANYL)ANILINO]METHYLIDENE}UREA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-CYCLOHEXYL-N’-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-[2-(PHENYLSULFANYL)ANILINO]METHYLIDENE}UREA has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N’-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-[2-(PHENYLSULFANYL)ANILINO]METHYLIDENE}UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOHEXYL-N’-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-[2-(PHENYLSULFANYL)ANILINO]METHYLIDENE}UREA can be compared with other compounds that have similar structural features or functional groups. Examples include:
    • Compounds with pyrimidinyl groups.
    • Compounds with phenylsulfanyl groups.
    • Compounds with urea derivatives.

Uniqueness

The uniqueness of N-CYCLOHEXYL-N’-{(Z)-1-[(4,6-DIMETHYL-2-PYRIMIDINYL)AMINO]-1-[2-(PHENYLSULFANYL)ANILINO]METHYLIDENE}UREA lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H30N6OS

Molecular Weight

474.6 g/mol

IUPAC Name

1-cyclohexyl-3-[(Z)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-phenylsulfanylphenyl)carbamimidoyl]urea

InChI

InChI=1S/C26H30N6OS/c1-18-17-19(2)28-24(27-18)31-25(32-26(33)29-20-11-5-3-6-12-20)30-22-15-9-10-16-23(22)34-21-13-7-4-8-14-21/h4,7-10,13-17,20H,3,5-6,11-12H2,1-2H3,(H3,27,28,29,30,31,32,33)

InChI Key

UIZCZIPQCUKRIH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/NC2=CC=CC=C2SC3=CC=CC=C3)\NC(=O)NC4CCCCC4)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=CC=CC=C2SC3=CC=CC=C3)NC(=O)NC4CCCCC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.